

An In-depth Technical Guide to Raphanusamic Acid: Physical, Chemical, and Biological Properties

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Compound of Interest

Compound Name: *Raphanusamic acid*

Cat. No.: *B104526*

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Abstract

Raphanusamic acid, a sulfur-containing heterocyclic carboxylic acid, is a key metabolite in the glucosinolate breakdown pathway in plants of the Brassicaceae family. This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **Raphanusamic acid**, with a focus on its role as a metabolic checkpoint in plant biochemistry. This document is intended to serve as a foundational resource for researchers in natural product chemistry, plant biology, and drug discovery. All quantitative data is presented in structured tables, and detailed experimental methodologies are provided. Visual diagrams of relevant pathways and workflows are included to facilitate a deeper understanding of the compound's context and function.

Chemical Identity and Structure

Raphanusamic acid is chemically known as (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid. Its chemical structure is characterized by a thiazolidine ring with a thioketone group at the 2-position and a carboxylic acid group at the 4-position, with the stereochemistry at the chiral center being (R).

- IUPAC Name: (4R)-(-)-2-Thioxo-4-thiazolidinecarboxylic acid

- CAS Number: 98169-56-3
- Molecular Formula: C₄H₅NO₂S₂
- Molecular Weight: 163.22 g/mol

Physicochemical Properties

A summary of the known physical and chemical properties of **Raphanusamic acid** is presented in Table 1. These properties are crucial for its handling, formulation, and analysis.

Table 1: Physical and Chemical Properties of **Raphanusamic Acid**

Property	Value	Reference
Physical State	Solid, Pale Yellow Powder	[1]
Melting Point	179-181 °C	[1]
Boiling Point (Predicted)	359.4 ± 52.0 °C	[1]
Density (Predicted)	1.65 ± 0.1 g/cm ³	[1]
pKa (Predicted)	2.61 ± 0.20	[1]
Optical Activity	[α] _D ²⁹ -86°, c = 2.5 in 0.5 M HCl	[1]
Solubility	Slightly soluble in aqueous acid, DMSO, and methanol.	[1]

Spectroscopic Data

Spectroscopic data is essential for the identification and structural elucidation of **Raphanusamic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H-NMR: While a detailed spectrum for **Raphanusamic acid** is not readily available in the searched literature, the ¹H-NMR spectrum of a related compound, 2-(3,4,5-Trimethoxyphenyl)thiazolidine-4-carboxylic acid, shows characteristic signals for methylene

protons on the thiazolidine ring at δ 3.20 (1H, m) and 3.37 (1H, m), and the proton at the C-4 position at δ 4.16 (1H, t, J = 6.3 Hz)[1].

- ^{13}C -NMR: A ^{13}C -NMR spectrum for **Raphanusamic acid** is available, though the specific chemical shifts are not detailed in the provided information[2]. The spectrum was recorded in DMSO- d_6 [2].

Infrared (IR) Spectroscopy

- FT-IR: For a related thiazolidine carboxylic acid derivative, characteristic IR absorption bands were observed at 3425 cm^{-1} (N-H stretch) and 1682 cm^{-1} (C=O stretch of the carboxylic acid)[1].

Mass Spectrometry (MS)

The mass spectrum of **Raphanusamic acid** would be expected to show a molecular ion peak corresponding to its molecular weight. Fragmentation patterns would likely involve the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the thiazolidine ring[3]. A detailed fragmentation analysis specific to **Raphanusamic acid** is a subject for further investigation.

Synthesis and Isolation

Synthesis

A general method for the synthesis of the (4R)-thiazolidine carboxylic acid core involves the nucleophilic cyclic condensation of L-cysteine hydrochloride with an appropriate aldehyde or ketone[1].

Experimental Protocol: General Synthesis of 2-Substituted (4R)-Thiazolidine Carboxylic Acids[1]

- Dissolve L-cysteine hydrochloride in a suitable solvent, such as ethanol.
- Add an equimolar amount of the desired aldehyde or ketone.
- Stir the reaction mixture at room temperature or with gentle heating.
- Monitor the reaction progress by Thin Layer Chromatography (TLC).

- Upon completion, cool the reaction mixture in an ice bath to facilitate precipitation.
- Collect the precipitate by suction filtration.
- Wash the product with cold ethanol and dry under vacuum.

Isolation from Natural Sources

Raphanusamic acid is a natural product of glucosinolate metabolism in plants. Its isolation from plant material can be achieved through standard natural product extraction and chromatography techniques.

Experimental Protocol: General Isolation of Glucosinolate Breakdown Products[4]

- Homogenize fresh plant material (e.g., seeds, leaves) in a suitable buffer to allow for enzymatic hydrolysis of glucosinolates.
- Extract the homogenate with an organic solvent such as methanol or ethyl acetate.
- Concentrate the organic extract under reduced pressure.
- Subject the crude extract to column chromatography (e.g., silica gel or Sephadex) for purification.
- Elute with a gradient of solvents to separate the different breakdown products.
- Monitor fractions by TLC or HPLC and combine fractions containing the desired compound.
- Further purify the isolated compound by recrystallization or preparative HPLC.

Biological Activity and Mechanism of Action

Raphanusamic acid is a product of the in-planta turnover of glucosinolates.[5] Its accumulation is correlated with the overall levels of glucosinolates, suggesting a role as a metabolic checkpoint that allows the plant to monitor and regulate glucosinolate biosynthesis. [1][5]

Role in Glucosinolate Metabolism

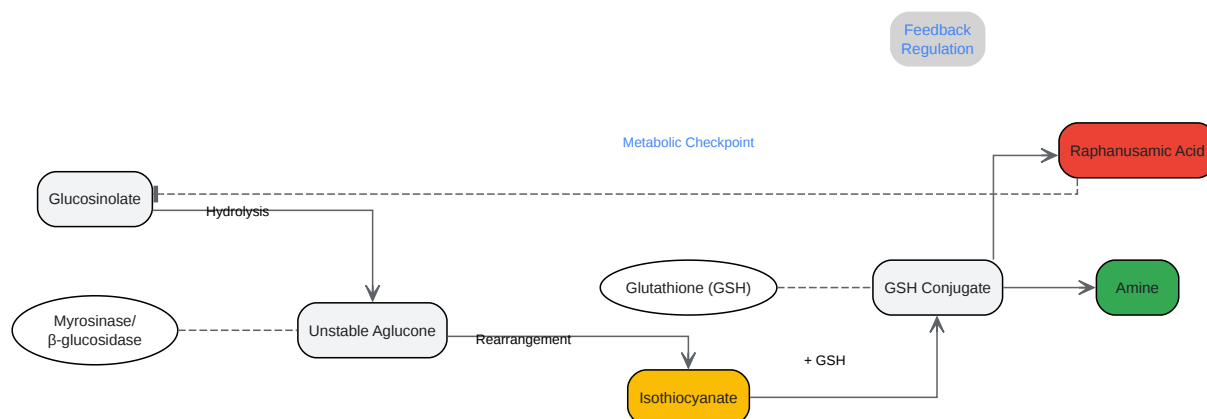
Glucosinolates are hydrolyzed by myrosinase enzymes upon tissue damage, leading to the formation of isothiocyanates and other products. In intact tissues, a continuous turnover of glucosinolates also occurs. Isothiocyanates can be conjugated to glutathione and further metabolized to form the corresponding amine and **Raphanusamic acid**.^[6]

Signaling Pathways

The formation of **Raphanusamic acid** is part of the broader glucosinolate metabolic pathway. This pathway is influenced by nutrient availability, particularly sulfur and nitrogen.^[5] The accumulation of **Raphanusamic acid** can provide feedback to the plant on the flux through the glucosinolate biosynthesis and turnover pathways, allowing for dynamic adjustments in response to environmental and internal signals.^{[5][7]}

Visualizations

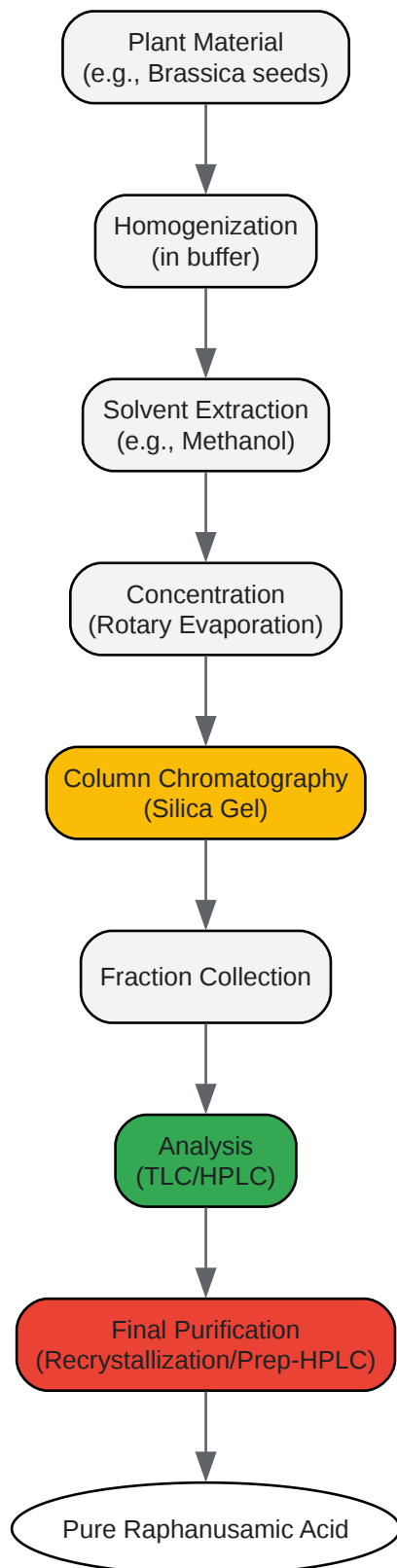
Glucosinolate Turnover and Raphanusamic Acid Formation



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Caption: Glucosinolate turnover pathway leading to the formation of **Raphanusamic acid**.

Experimental Workflow for Isolation



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- To cite this document: BenchChem. [An In-depth Technical Guide to Raphanusamic Acid: Physical, Chemical, and Biological Properties]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b104526#physical-and-chemical-properties-of-raphanusamic-acid]

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